Tert-butyl {[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate
Description
This compound belongs to the class of 1,2,4-oxadiazole derivatives functionalized with a tert-butyl carbamate group. The 1,2,4-oxadiazole core is a heterocyclic scaffold known for its metabolic stability and bioisosteric properties, making it valuable in medicinal chemistry. The tert-butyl carbamate moiety serves as a protective group for amines, enabling controlled deprotection during synthesis.
Properties
IUPAC Name |
tert-butyl N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-10-5-7-11(8-6-10)13-17-12(21-18-13)9-16-14(19)20-15(2,3)4/h5-8H,9H2,1-4H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLQUNLVEXSDSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001119785 | |
| Record name | Carbamic acid, N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001119785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1338650-26-2 | |
| Record name | Carbamic acid, N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1338650-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001119785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl {[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Introduction of the Methylphenyl Group: The methylphenyl group is introduced through a substitution reaction.
Attachment of the Tert-butyl Group: The tert-butyl group is attached using tert-butyl carbamate as a reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.
Purification Steps: Techniques such as crystallization, distillation, or chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl {[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxadiazole derivatives, while reduction may produce various reduced forms of the compound.
Scientific Research Applications
Tert-butyl {[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl {[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with proteins, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs, their substituents, and biological relevance:
Physicochemical Properties
- Lipophilicity : The 4-methylphenyl group offers moderate logP (~3.5), balancing solubility and permeability. Bulkier groups (e.g., octylphenyl in 4a) increase logP (>6), favoring CNS penetration but reducing aqueous solubility .
- Stability : Tert-butyl carbamates are stable under basic conditions but hydrolyze readily in acidic environments (e.g., GI tract), enabling targeted drug release .
Biological Activity
Tert-butyl {[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate is an organic compound belonging to the oxadiazole class, characterized by its unique structural features that include a tert-butyl group and a methylphenyl moiety. This compound has garnered attention in various fields of research, particularly in medicinal chemistry and biological studies due to its potential therapeutic applications.
- IUPAC Name : tert-butyl N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]carbamate
- Molecular Formula : C15H19N3O3
- Molecular Weight : 289.33 g/mol
- CAS Number : 1338650-26-2
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound is known to exhibit enzyme inhibition properties, which can influence various biochemical pathways.
Enzyme Inhibition
Research indicates that compounds similar to this compound can act as inhibitors for critical enzymes involved in neurodegenerative diseases. For instance, studies have shown that related oxadiazole derivatives can inhibit β-secretase and acetylcholinesterase activities, which are pivotal in the pathogenesis of Alzheimer's disease (AD) .
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits protective effects on astrocytes against amyloid beta (Aβ) toxicity. The presence of Aβ is a hallmark of Alzheimer's disease and contributes to neurodegeneration. The findings suggest that this compound may reduce oxidative stress and inflammation mediated by Aβ .
Case Studies
A notable case study explored the effects of similar compounds on cell viability in the presence of Aβ 1-42. The study revealed that treatment with these compounds led to significant improvements in cell viability compared to untreated controls. Specifically:
- Cell Viability Improvement : The compound showed a protective effect by increasing cell viability from 43.78% (Aβ treated) to 62.98% when co-treated with the compound .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with other oxadiazole derivatives:
| Compound Name | Enzyme Inhibition | Cell Viability Improvement | Unique Properties |
|---|---|---|---|
| This compound | Moderate | Significant | Methylphenyl group enhances reactivity |
| Tert-butyl {[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate | High | Moderate | Chlorine substituent increases lipophilicity |
| Tert-butyl {[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate | Low | Low | Nitro group reduces reactivity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
